molecular formula C22H27NO2 B1674989 Lobeline, (+)- CAS No. 246018-80-4

Lobeline, (+)-

Cat. No.: B1674989
CAS No.: 246018-80-4
M. Wt: 337.5 g/mol
InChI Key: MXYUKLILVYORSK-QHAWAJNXSA-N
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Chemical Reactions Analysis

Lobeline undergoes various chemical reactions, including:

    Oxidation: Lobeline can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert lobeline into its reduced forms.

    Substitution: Lobeline can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Biological Activity

Lobeline, a piperidine alkaloid derived from the Lobelia species, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an extensive overview of lobeline's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Lobeline

Lobeline is primarily extracted from the plant Lobelia inflata and has been studied for its effects on the central nervous system (CNS), including anxiolytic and antidepressant properties. Its molecular structure allows it to interact with various neurotransmitter systems, making it a candidate for treating several neurological disorders.

  • N-Methyl-D-Aspartate Receptor (NMDAR) Modulation :
    • Lobeline has been shown to block NMDAR activity, which is crucial in mediating excitotoxicity associated with neurodegenerative diseases. By inhibiting glutamate-mediated excitotoxicity, lobeline offers neuroprotective effects against conditions like Parkinson's disease and Alzheimer's disease .
  • Dopaminergic System Interaction :
    • Research indicates that lobeline enhances dopamine uptake and inhibits the dopamine transporter (DAT), suggesting its potential in treating disorders characterized by dopaminergic dysfunction such as schizophrenia and Parkinson's disease .
  • Anticonvulsant Properties :
    • Studies have demonstrated that lobeline exhibits potent anticonvulsant activity by enhancing gamma-aminobutyric acid (GABA) levels in the brain, thereby providing a protective effect against chemically induced seizures in animal models .
  • Cholinesterase Inhibition :
    • Recent findings suggest that lobeline acts as a cholinesterase inhibitor, which may contribute to its cognitive-enhancing effects and potential utility in treating Alzheimer's disease .

Table 1: Summary of Biological Activities of Lobeline

Activity TypeMechanism of ActionReference
NeuroprotectionNMDAR inhibition
Dopamine transporter inhibitionEnhanced dopamine uptake
AnticonvulsantGABA enhancement
Cholinesterase inhibitionInhibition of acetylcholinesterase

Case Studies

  • Neuroprotective Effects in Parkinson's Disease :
    • A study conducted by Li et al. investigated the effects of lobeline on MPTP-induced neurotoxicity in mice. The results indicated that lobeline significantly reduced locomotor deficits and protected dopaminergic neurons in the substantia nigra and striatum compared to controls .
  • Anticonvulsant Activity :
    • Tamboli et al. evaluated the anticonvulsant efficacy of lobeline using Pentylenetetrazol (PTZ)-induced seizures in male mice. The study found that doses of 20 mg/kg exhibited significant protective effects against seizures by modulating GABA levels .
  • Cholinergic Modulation :
    • In a recent study, lobeline was identified as a cholinesterase inhibitor, showing promise for cognitive enhancement in models relevant to Alzheimer's disease. This research underscores the potential for lobeline as a lead compound for developing new therapeutic strategies against neurodegenerative disorders .

Properties

Key on ui mechanism of action

Lobeline inhibits nicotine-evoked dopamine release and [3H]nicotine binding, thus acting as a potent antagonist at both alpha3beta2(*) and alpha4beta2(*) neuronal nicotinic receptor subtypes. However, lobeline does not release dopamine from its presynaptic terminal, but appears to induce the metabolism of dopamine intraneuronally. Reevaluation of the mechanism by which lobeline alters dopamine function reveals that its primary mechanism is inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). Thus, lobeline appears to perturb the fundamental mechanisms of dopamine storage and release. Based on its neurochemical mechanism, the ability of lobeline to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine was examined. Lobeline was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration.

CAS No.

246018-80-4

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

2-[(2S,6R)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone

InChI

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m1/s1

InChI Key

MXYUKLILVYORSK-QHAWAJNXSA-N

SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O

Isomeric SMILES

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O

Appearance

Solid powder

Key on ui other cas no.

246018-80-4
90-69-7

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lobeline
Lobeline Sulfate
Smokeless
Sulfate, Lobeline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Lobeline, (+)-
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Lobeline, (+)-
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Lobeline, (+)-
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Lobeline, (+)-
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Lobeline, (+)-
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Lobeline, (+)-

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